molecular formula C18H24BrNO3 B13090469 tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate

tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate

Cat. No.: B13090469
M. Wt: 382.3 g/mol
InChI Key: HUSHPTGFIROFAU-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chroman (benzopyran) ring fused to a piperidine moiety, with a bromine substituent at the 6-position and a tert-butyloxycarbonyl (Boc) protective group on the piperidine nitrogen. This structure is pivotal in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling diversification of the scaffold for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C18H24BrNO3

Molecular Weight

382.3 g/mol

IUPAC Name

tert-butyl 6-bromospiro[2,3-dihydrochromene-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24BrNO3/c1-17(2,3)23-16(21)20-9-6-18(7-10-20)8-11-22-15-5-4-13(19)12-14(15)18/h4-5,12H,6-11H2,1-3H3

InChI Key

HUSHPTGFIROFAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Preparation of a suitably substituted chroman precursor with a hydroxyl or leaving group at the 4-position.
  • Introduction of the piperidine moiety bearing a Boc protecting group.
  • Formation of the spirocyclic linkage through nucleophilic substitution or cyclization.
  • Selective bromination at the 6-position of the chroman ring, either before or after spirocyclization.

Stepwise Preparation Details

Synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

This intermediate is crucial for introducing the piperidine ring with a bromomethyl substituent that can participate in spirocyclization.

  • Reaction Conditions: Bromination of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using brominating agents under controlled conditions.
  • Typical Procedure: Treatment with N-bromosuccinimide (NBS) or phosphorus tribromide (PBr3) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperature.
  • Yield and Purification: Yields typically range from 70-90%, purified by flash chromatography or recrystallization.
Formation of the Spirocyclic Core
  • Approach: Nucleophilic substitution or intramolecular cyclization between the bromomethyl-piperidine derivative and a chroman precursor bearing a nucleophilic site at the 4-position.
  • Reaction Conditions: Use of sodium hydride (NaH) as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 60 °C) for 24 hours to promote cyclization.
  • Example: A mixture of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate and a hydroxy-substituted chroman derivative is stirred with NaH in DMF to afford the spirocyclic product.
Selective Bromination at the 6-Position of Chroman
  • Method: Electrophilic aromatic substitution using brominating agents such as NBS or molecular bromine under mild conditions.
  • Timing: Bromination can be performed either on the chroman precursor before spirocyclization or on the spirocyclic product, depending on the stability of intermediates.
  • Control: Reaction temperature and stoichiometry are carefully controlled to avoid polybromination or side reactions.
  • Purification: The brominated product is isolated by chromatography and characterized by NMR and mass spectrometry.

Representative Synthetic Procedure Summary

Step Reagents & Conditions Outcome Notes
1. Preparation of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate Bromination of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with NBS in DCM, 0 °C to RT Bromomethyl piperidine intermediate Yield ~85%
2. Spirocyclization Reaction of bromomethyl piperidine with chroman-4-ol derivative using NaH in DMF at 60 °C for 24 h Formation of spirocyclic core Requires inert atmosphere
3. Bromination at 6-position Treatment with NBS in acetonitrile or DCM at 0-25 °C tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate Monobromination, yield ~70%

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals for the tert-butyl group (singlet near 1.4 ppm), aromatic protons of chroman, and piperidine ring protons confirm structure.
  • Mass Spectrometry: Molecular ion peak consistent with brominated spiro compound.
  • Purity: Typically >95% by HPLC or LCMS analysis.
  • Melting Point and IR: Consistent with literature values for similar spirocyclic carbamates.

Research Findings and Optimization Notes

  • The use of sodium hydride in DMF is critical for efficient cyclization; alternative bases lead to lower yields.
  • Bromination after spirocyclization is preferred to avoid deactivation of the aromatic ring.
  • Protecting the piperidine nitrogen with a tert-butyl carbamate group is essential to prevent side reactions during bromination and cyclization steps.
  • Reaction times and temperatures have been optimized to minimize by-products and maximize yield.
  • The compound is stable under standard storage conditions but should be handled under inert atmosphere during synthesis to avoid oxidation.

Summary Table of Preparation Methods

Preparation Step Reagents Solvent Temperature Time Yield (%) Key Notes
Bromination of piperidine alcohol NBS or PBr3 DCM or THF 0-25 °C 2-4 h 80-90 Controlled addition to avoid overbromination
Spirocyclization NaH, chroman-4-ol derivative DMF 60 °C 24 h 65-80 Inert atmosphere required
Aromatic bromination NBS Acetonitrile/DCM 0-25 °C 1-3 h 70-75 Monobromination selective

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 on the chroman ring serves as a reactive site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing nature of the adjacent oxygen atom in the chroman system, which activates the aromatic ring toward nucleophilic attack.

Reaction TypeReagents/ConditionsProductYieldKey Observations
Bromine displacementKOtBu, DMF, 80°C6-substituted derivatives60–75%High regioselectivity due to spirocyclic steric effects
AminationNH₃/MeOH, Pd catalysis 6-aminospiro compound~70%Requires palladium-based catalysts for efficient coupling
  • Mechanistic Insight : The reaction proceeds via a two-step process involving initial deprotonation of the nucleophile (e.g., amine) and subsequent displacement of bromide, stabilized by the spiro system’s conformational rigidity .

Cross-Coupling Reactions

The bromine atom enables participation in transition-metal-catalyzed cross-coupling reactions, critical for constructing complex architectures.

Suzuki–Miyaura Coupling

This reaction couples the brominated chroman with boronic acids to form biaryl or heteroaryl systems.

Boronic AcidCatalyst SystemSolvent/TempProductYield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane, 90°C6-phenyl derivative82%
Pyridylboronic esterPd(dppf)Cl₂, K₃PO₄THF, 80°C6-pyridyl analog68%
  • Key Limitation : Steric hindrance from the spiro system reduces reactivity with bulky boronic acids .

Ester Hydrolysis and Deprotection

The tert-butyl ester group is cleaved under acidic conditions to yield the corresponding carboxylic acid or piperidine intermediate.

ConditionsReagentsProductApplication
Acidic hydrolysisTFA/DCM (1:1), RTSpiro[chroman-4,4'-piperidine]-1'-carboxylic acidPrecursor for further functionalization
Basic hydrolysisNaOH/MeOH, refluxSodium carboxylate saltRarely used due to competing side reactions
  • Structural Impact : Deprotection retains the spirocyclic framework, enabling downstream modifications such as amidation or salt formation .

Ring-Opening Reactions

The spirocyclic system undergoes selective ring-opening under harsh conditions, though this is less common.

Reaction TypeReagentsProductNotes
Acid-inducedConc. H₂SO₄, 100°CLinear chroman-piperidine hybridNon-reversible; alters core scaffold
ReductiveLiAlH₄, THFReduced piperidine-chroman dimerLow yield (≤30%)

Functional Group Interconversion

The bromide can be transformed into other functionalities, expanding synthetic utility.

ReactionReagentsProductYield
CyanationCuCN, DMF, 120°C6-cyano derivative55%
HydroxylationAgNO₃, H₂O₂6-hydroxyspiro compound40%

Spectroscopic Characterization of Reaction Products

Post-reaction analysis employs advanced techniques to confirm structures:

TechniqueKey DataPurpose
¹H NMR δ 7.2–7.4 (aromatic H), δ 1.4 (t-Bu) Monitor substitution patterns
HRMS [M+H]⁺ m/z 382.3 (bromine isotope pattern) Confirm molecular integrity

Comparative Reactivity with Analogues

The bromine’s position and spiro system confer distinct reactivity vs. non-spiro or chloro/fluoro analogues:

CompoundReactivity with Suzuki CouplingNotes
6-Bromo derivative (this compound)Moderate (70–85% yield)Steric hindrance limits bulkier partners
6-Chloro analogueLower (50–60% yield)Reduced leaving-group ability
Non-spiro brominated chroman Higher (90% yield)Flexible structure reduces steric effects

Industrial and Pharmacological Relevance

  • Scalability : Multi-gram synthesis achieved via optimized Suzuki coupling (Pd catalysts, microwave assistance) .

  • Drug Discovery : Functionalized derivatives show promise as kinase inhibitors and neurotransmitter modulators .

This compound’s reactivity profile underscores its versatility in synthesizing structurally diverse molecules for pharmaceutical and materials science applications.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of spiro[chroman-4,4'-piperidine] derivatives as promising anticancer agents. For instance, a series of spiro[chroman-2,4'-piperidine] derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer). One notable derivative demonstrated significant potency with IC50 values ranging from 0.31 to 5.62 μM, indicating its potential as a lead compound for further development in cancer therapy .

Table 1: Cytotoxic Activity of Spiro[chroman-2,4'-piperidine] Derivatives

Compound IDCell LineIC50 Value (μM)Mechanism of Action
Compound 16MCF-70.31 - 5.62Induces apoptosis
Compound 15MCF-718.77 - 47.05Less potent
Compound XA2780TBDTBD
Compound YHT-29TBDTBD

Anti-inflammatory Studies

The compound has also been investigated for its anti-inflammatory properties. In one study, derivatives targeting the vascular endothelial growth factor receptor 2 (VEGFR-2) were identified as potential anti-angiogenic agents. These compounds showed promise in inhibiting angiogenesis, which is crucial in tumor growth and metastasis .

Table 2: Anti-inflammatory Activity of Selected Derivatives

Compound IDTarget ProteinActivity
Compound AVEGFR-2Inhibitory effect
Compound BTBDTBD

Antitubercular Activity

In addition to its anticancer and anti-inflammatory applications, research has indicated that certain spiro[chroman-4,4'-piperidine] derivatives exhibit antitubercular activity. A recent study reported the synthesis and evaluation of these compounds against Mycobacterium tuberculosis, demonstrating significant inhibitory effects .

Table 3: Antitubercular Activity of Spiro Compounds

Compound IDMIC (μg/mL)Activity
Compound Z12.5Potent
Compound W50Moderate

Mechanistic Insights and Future Directions

The mechanism by which these compounds exert their biological effects is an area of active research. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells by affecting cell cycle progression and increasing sub-G1 phase populations . Further mechanistic studies are essential for understanding the pathways involved and optimizing these compounds for therapeutic use.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromospiro[chroman-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The chroman-4-one framework within the compound is known to inhibit various enzymes and proteins, leading to its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight CAS RN Substituents Melting Point (°C) Key References
tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate C₁₈H₂₂BrNO₄* ~396.28 Not explicitly provided 6-Br Data not available Inferred from analogs
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate C₁₈H₂₂ClNO₄ 351.83 1011482-37-3 6-Cl, 4-oxo Not reported
tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate C₁₇H₂₁BrN₂O₄ 397.26 690632-05-4 6-Br, 4-oxo (benzoxazine core) 226–227
tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate C₁₈H₂₃NO₄† ~323.38 1013333-61-3 6,7-diMe, 4-oxo Not reported

*Inferred molecular formula based on chroman-piperidine backbone with Br substituent.
†Assumed formula based on dimethyl substitution.

Key Observations:
  • Bromine vs. Chlorine: The brominated analog (C₁₈H₂₂BrNO₄) has a higher molecular weight (~396.28) than its chloro counterpart (351.83) due to bromine’s larger atomic mass. Bromine’s polarizability also enhances electrophilic reactivity, making it superior in cross-coupling reactions .
  • Spiro Core Variations : The benzoxazine derivative (CAS 690632-05-4) replaces the chroman oxygen with a nitrogen-oxygen system, altering electronic properties and stability. Its higher melting point (226–227°C) suggests stronger intermolecular forces compared to chroman-based analogs .
  • Methyl Substitution : The 6,7-dimethyl analog (CAS 1013333-61-3) lacks halogen substituents, reducing molecular weight and increasing hydrophobicity, which may improve blood-brain barrier penetration in CNS drug candidates .

Biological Activity

The compound tert-butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate is a member of the spirocyclic family known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Structure and Properties

The structure of this compound features a spirocyclic framework, which is significant in medicinal chemistry due to its ability to modulate biological interactions. The presence of the bromine atom and the tert-butyl group contributes to its lipophilicity and potential receptor interactions.

The biological activity of this compound can be attributed to several key mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to metabolic processes and cellular functions.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical biochemical pathways, potentially affecting processes such as fatty acid metabolism and neurotransmitter regulation.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Properties : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antitumor Effects : Some studies suggest that spirocyclic compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveProtection against neurodegeneration
Enzyme InhibitionModulation of metabolic enzymes

Case Studies

  • Antitumor Activity : A study involving derivatives of spiro[chroman-2,4'-piperidine] indicated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation markers.
  • Neuroprotection : Research on similar spirocyclic compounds revealed their ability to protect neuronal cells from oxidative damage in vitro. These findings support their potential use in treating conditions like Alzheimer's disease.
  • Metabolic Effects : In vivo studies demonstrated that certain spirocyclic derivatives could enhance fat oxidation and reduce respiratory quotient in animal models, suggesting a role in metabolic regulation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate to minimize impurities?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometry. For instance, intermediates like spiro-piperidine-chroman scaffolds are sensitive to moisture and temperature fluctuations; thus, anhydrous conditions and storage at 2–8°C are critical to prevent degradation . Purification via silica gel column chromatography (gradient elution with ethyl acetate/hexane) is recommended, followed by recrystallization in ethanol to isolate high-purity crystals. Monitor by TLC and confirm purity via HPLC (>95%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Personal protective equipment (PPE), including NIOSH-approved respirators (P95 or higher), nitrile gloves, and safety goggles, must be worn to avoid inhalation, skin contact, or eye exposure. Use fume hoods to mitigate aerosol formation during weighing or reaction setup. In case of spills, avoid dry sweeping; instead, use wet methods to suppress dust and dispose of waste in sealed containers labeled for halogenated organics . Fire hazards require alcohol-resistant foam or CO₂ extinguishers due to potential hydrogen bromide gas release during combustion .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the spirocyclic structure, with characteristic shifts for the tert-butyl group (~1.4 ppm) and brominated aromatic protons (~7.2–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 382.06 for C₁₈H₂³BrNO₃).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement. Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering or solvent interactions). For NMR, compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) in implicit solvent models. For X-ray data, use PLATON to check for missed symmetry or disorder. If puckering is suspected, apply Cremer-Pople coordinates to quantify ring conformation deviations . Cross-validate with variable-temperature NMR to detect conformational flexibility .

Q. What strategies are effective for analyzing hydrogen-bonding networks in its crystal structure?

  • Methodological Answer : Employ graph-set analysis (R⁴₂(8), S(6) motifs) using Mercury or CrystalExplorer. Identify donor-acceptor pairs (e.g., N–H⋯O or C–Br⋯π interactions) and quantify their geometric parameters (distance, angle). Compare with Etter’s rules to predict packing motifs. For weak interactions, use Hirshfeld surface analysis to map close contacts (>2.5 Å resolution recommended) .

Q. How can SHELX programs improve the refinement of this compound’s crystal structure?

  • Methodological Answer : Use SHELXD for phase determination from heavy atoms (Br) and SHELXL for refinement. Key steps:

  • Apply anisotropic displacement parameters for non-H atoms.
  • Model disorder using PART instructions and restraints (e.g., DELU for bond distance similarity).
  • Validate with CIF check using checkCIF/PLATON to flag outliers (e.g., ADP mismatches, high R-factor). For twinned crystals, apply TWIN/BASF commands .

Q. What are the implications of limited toxicological data for this compound in pharmacological studies?

  • Methodological Answer : While OSHA does not classify it as carcinogenic, gaps in reproductive or chronic toxicity data necessitate precautionary measures. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using hepatocyte or HEK293 cell lines. For in vivo studies, use zebrafish embryos to assess acute toxicity (LC₅₀) and teratogenicity, adhering to OECD guidelines .

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